N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring dual substitutions: a 4-chlorobenzo[d]thiazol-2-yl group and a 2-(1H-pyrazol-1-yl)ethyl chain. The pyrazole ethyl chain may contribute to hydrogen bonding or π-π interactions, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S/c22-15-6-3-8-18-19(15)24-21(29-18)26(12-11-25-10-4-9-23-25)20(27)17-13-14-5-1-2-7-16(14)28-17/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFBQUAGOWIGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 442.92 g/mol. Its unique structural features include a pyrazole moiety, a benzothiazole ring, and a benzofuran carboxamide, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O3S |
| Molecular Weight | 442.92 g/mol |
| Structural Features | Pyrazole, Benzothiazole, Benzofuran |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It inhibits key enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival. This suggests potential applications in treating bacterial infections.
Anticancer Properties
The compound's structural components imply potential anticancer activity. Studies have shown that benzothiazole derivatives often interact with cellular signaling pathways involved in tumor growth and proliferation. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess significant antitumor activity.
Anti-inflammatory Effects
Benzofuran derivatives are known for their anti-inflammatory properties. This compound may inhibit cyclooxygenase enzymes involved in inflammatory processes. In vitro studies have indicated a reduction in pro-inflammatory cytokines such as TNF and IL-1, further supporting its potential as an anti-inflammatory agent .
Study on Anticancer Activity
A study investigated the effects of various thiazole-bearing compounds on cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values less than those of standard anticancer drugs like doxorubicin, highlighting their potential as effective anticancer agents .
Inhibition of Enzymatic Activity
Another research focused on the enzymatic inhibition capabilities of related compounds. It was found that the presence of the thiazole ring significantly enhanced the inhibitory activity against cancer-related enzymes, suggesting that modifications to the compound's structure could optimize its pharmacological profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Structural Differences : Replaces the benzofuran core with a coumarin (2-oxo-2H-chromen-3-yl) and benzimidazole system. The acetamide linker differs from the carboxamide in the target compound.
- Functional Implications : The coumarin-benzimidazole hybrid is linked to antitubercular and antifungal activity, likely due to DNA intercalation or enzyme inhibition . The absence of a pyrazole group in this analog may reduce interactions with pyruvate kinase or similar targets common in antimicrobial pathways.
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
- Structural Differences : Features a sulfamide bridge and pyridine ring instead of a carboxamide and benzofuran. The pyrazole is attached to a phenyl ring rather than an ethyl chain.
- Functional Implications: Sulfamide groups are known for hydrogen-bonding versatility, often seen in kinase inhibitors. The pyridine ring may enhance solubility but reduce lipophilicity compared to the benzofuran system in the target compound.
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide
- Structural Differences : Incorporates difluoromethyl pyrazole and a complex indazolyl-pyridinyl substituent. The fluorination contrasts with the target compound’s chloro substituent.
- Functional Implications: Fluorination typically improves metabolic stability and bioavailability.
Hypothesized Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
